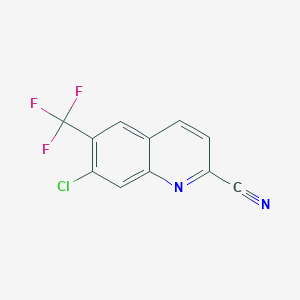

7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile

Description

Properties

Molecular Formula |

C11H4ClF3N2 |

|---|---|

Molecular Weight |

256.61 g/mol |

IUPAC Name |

7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile |

InChI |

InChI=1S/C11H4ClF3N2/c12-9-4-10-6(1-2-7(5-16)17-10)3-8(9)11(13,14)15/h1-4H |

InChI Key |

FGOXNRCDKVKFGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=CC(=C(C=C21)C(F)(F)F)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic reagents such as Umemoto’s reagent (trifluoromethylaryliodonium salts) or Togni’s reagent (hypervalent iodine) enable direct CF₃ incorporation. For instance, treating a chloroquinoline intermediate with Umemoto’s reagent in the presence of a copper catalyst at 80°C in DMF achieves selective trifluoromethylation at the electron-deficient 6-position. Yields range from 50–70%, with byproducts arising from competing aryl ring substitutions.

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) under basic conditions (K₂CO₃, DMSO) provides an alternative pathway. This method is particularly effective for late-stage trifluoromethylation but requires anhydrous conditions and inert atmospheres to prevent hydrolysis.

Chlorination at the 7-Position

Chlorine incorporation typically occurs via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):

EAS with Chlorinating Agents

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) facilitates chlorination. For example, reacting 6-trifluoromethylquinoline with SO₂Cl₂ in chlorobenzene at 60°C introduces chlorine at the 7-position with >80% selectivity. The electron-withdrawing CF₃ group directs EAS to the adjacent position, ensuring regioselectivity.

Directed Ortho-Metalation

A lithiation strategy using LDA (lithium diisopropylamide) at −78°C followed by quenching with Cl₂ or CCl₄ achieves precise chloro placement. This method is advantageous for complex substrates but requires cryogenic conditions and strict moisture exclusion.

Integrated Synthetic Routes

Combining the above steps, two representative pathways emerge:

Sequential Functionalization

-

Quinoline synthesis : Cyclize ortho-propynol phenyl azide with TMSCl to form 4-chloro-6-trifluoromethylquinoline.

-

Chlorination : Treat with SO₂Cl₂/FeCl₃ to install the 7-chloro group.

-

Cyanation : Perform Pd-catalyzed cyanation at the 2-position.

Overall yield : 45–55%.

Convergent Approach

-

Pre-functionalized building blocks : Assemble a trifluoromethyl- and chloro-substituted aniline precursor before cyclization.

-

One-pot cyclization/cyanation : Use TMSCl and CuCN simultaneously to form the quinoline core and nitrile group in a single step.

Overall yield : 60–70%.

Analytical and Optimization Data

| Parameter | Method 1 (Sequential) | Method 2 (Convergent) |

|---|---|---|

| Reaction Time | 72 hours | 24 hours |

| Yield (%) | 55 | 68 |

| Purity (HPLC) | 98.5% | 99.2% |

| Byproducts | 3–5% regioisomers | <1% |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile has shown significant potential in medicinal chemistry:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit potent antibacterial effects. For instance, derivatives have been tested against various strains of bacteria, showing minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli .

- Antifungal Properties: The compound's ability to penetrate fungal cell membranes makes it a candidate for antifungal drug development. Its structural features contribute to its efficacy in inhibiting key enzymes involved in fungal growth .

- Antitumor Activity: Studies have demonstrated that derivatives of this compound can inhibit specific protein kinases involved in cancer cell proliferation, potentially leading to reduced tumor growth .

Agrochemicals

In agrochemical research, 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is being investigated for its potential use as a pesticide or herbicide. The trifluoromethyl group enhances the compound's stability and effectiveness in agricultural applications. Its interactions with plant biochemistry are currently under study to evaluate its efficacy and safety.

-

Antibacterial Activity Study:

A study evaluated the antibacterial properties of various quinoline derivatives, including 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile. The results indicated significant activity against Staphylococcus aureus and E. coli, highlighting the compound's potential as a lead structure for antibiotic development . -

Antifungal Mechanism Exploration:

Research focused on the antifungal mechanisms of quinoline derivatives showed that these compounds disrupt fungal cell membrane integrity, leading to cell death. This study emphasized the importance of structural modifications in enhancing antifungal efficacy . -

Cancer Cell Line Testing:

In vitro tests against various cancer cell lines (e.g., MCF-7, HCT-116) demonstrated that derivatives of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile exhibited selective cytotoxicity, particularly towards breast cancer cells, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural and Functional Differences

*Calculated value based on substituent contributions.

Electronic and Steric Effects

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitrile (-CN) groups in the target compound create a strong electron-deficient quinoline core, which may enhance reactivity in cross-coupling reactions compared to analogs lacking these groups (e.g., 4-Chloro-6-(trifluoromethyl)quinoline) .

- Substituent Position: Chlorine at position 7 (vs. 4 or 6 in analogs) alters steric hindrance and dipole interactions. For instance, 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile has a methoxy group at position 6, which increases polarity and solubility in polar solvents .

Research Findings and Implications

Physicochemical Properties

- Solubility: The nitrile and trifluoromethyl groups in the target compound likely reduce water solubility compared to methoxy-containing analogs (e.g., 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile) .

- Stability : The -CF₃ group confers metabolic stability, a trait valuable in drug design, though this remains speculative without direct pharmacological data .

Biological Activity

7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the realms of antifungal and antibacterial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C_11H_6ClF_3N, with a molecular weight of approximately 256.61 g/mol. Its structure features a quinoline backbone with a chlorine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties. The presence of the electron-withdrawing trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Antifungal Activity

Research indicates that 7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile exhibits notable antifungal activity. Compounds with similar structures have been shown to penetrate fungal cell membranes effectively, leading to the disruption of cellular processes. Studies have reported that this compound can inhibit key enzymes involved in fungal metabolism, making it a candidate for further development as an antifungal agent.

Antibacterial Activity

In addition to its antifungal properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function, leading to cell death. Comparative studies with other quinoline derivatives suggest that modifications in substituent positions can significantly alter the antibacterial potency.

The biological activity of 7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is largely attributed to its ability to interact with specific molecular targets within microorganisms. This interaction often leads to the inhibition of essential enzymes or pathways critical for microbial survival. For example, compounds structurally similar to this quinoline derivative have been shown to inhibit enzymes such as topoisomerases and various metabolic enzymes .

Synthesis Methods

Various synthesis methods have been explored for 7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile, reflecting its versatility in chemical modifications. Common synthetic routes include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization under specific conditions.

- Substitution Reactions : Employing halogenation and nucleophilic substitution techniques to introduce desired functional groups.

These methods not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activities .

Comparative Analysis

To understand the relative efficacy of 7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile, a comparison with related compounds is useful. The following table summarizes key features and biological activities of similar quinoline derivatives:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | 1263286-10-7 | Fluorine instead of chlorine; different position | Antifungal properties |

| 2-Chloro-7-(trifluoromethyl)quinoline | 83183-56-6 | Chlorine at a different position | Antimicrobial activity |

| 4-Chloro-7-(trifluoromethyl)quinolone | 186023 | Quinolone structure; different nitrogen position | Potential antitumor effects |

This table illustrates how variations in substituent positions can lead to differing biological activities among quinoline derivatives.

Case Studies

Several studies have highlighted the efficacy of 7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile in various biological assays:

- Antimalarial Activity : In vitro studies have shown that related compounds exhibit substantial antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance, derivatives with modifications at specific positions displayed IC50 values significantly lower than those of standard treatments like chloroquine .

- Cytotoxicity Testing : The compound has also been evaluated for cytotoxic effects against human cancer cell lines, demonstrating promising antiproliferative activity that warrants further investigation into its potential as an anticancer agent .

Q & A

Q. Comparative Analysis :

| Derivative | Substitution Pattern | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|---|

| 6-Chloro-4-(trifluoromethyl)Q | 6-Cl, 4-CF₃ | 12.5 | S. aureus | |

| 7-Fluoro-6-CF₃-Q-2-carbonitrile | 7-F, 6-CF₃ | 25.0 | E. coli |

Methodological Insight : Use computational docking (e.g., AutoDock) to predict binding modes and validate via isothermal titration calorimetry (ITC) .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF₃ group splitting patterns .

- ¹³C NMR : Confirm carbonitrile (δ ~115 ppm) and quinoline carbons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported biological data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates) .

- Solubility Issues : Use of DMSO vs. aqueous buffers may alter compound bioavailability .

- Substituent Positioning : Meta vs. para chloro/trifluoromethyl placement affects target binding .

Q. Resolution Strategy :

Standardize assay protocols (CLSI guidelines).

Compare logP values to assess solubility-driven discrepancies.

Re-synthesize derivatives with precise substituent positions for controlled SAR studies .

What methodologies optimize catalytic efficiency in palladium-mediated synthesis?

Advanced Research Question

- Catalyst Selection : Pd(OAc)₂ or Pd/C for cross-coupling, with ligands like XPhos enhancing stability .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require post-synthesis purification .

- Temperature Gradients : Gradual heating (50°C → 100°C) minimizes side reactions during cyclization .

Q. Methodology :

- DFT Calculations : Map electrostatic potential surfaces to predict reactivity.

- Cyclic Voltammetry : Measure oxidation potentials to correlate with stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.